

Boc-Asp-Ofm CAS number and molecular weight

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Compound of Interest		
Compound Name:	Boc-Asp-Ofm	
Cat. No.:	B558617	Get Quote

An In-Depth Technical Guide to Boc-Asp-Ofm

This guide provides a comprehensive overview of N-tert-butyloxycarbonyl-L-aspartic acid α -(9-fluorenylmethyl) ester (**Boc-Asp-Ofm**), a key building block in synthetic peptide chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Chemical Identity and Properties

Boc-Asp-Ofm is a derivative of the amino acid aspartic acid, where the α -amino group is protected by a tert-butyloxycarbonyl (Boc) group, and one of the carboxylic acid groups is protected by a 9-fluorenylmethyl (Ofm) ester. It is important to distinguish between the two potential isomers where the Ofm group is attached to either the α -carboxyl or the β -carboxyl group. The CAS numbers for these isomers differ.

Data Summary



Property	Boc-L-Asp(α-OFm)-OH	Boc-L-Asp(β-OFm)-OH
Synonyms	Boc-L-Asp-OFm, N-Boc-L- aspartic acid α-9- fluorenylmethyl ester	Boc-Asp(OFm)-OH, N-Boc-L- aspartic acid β-(9- fluorenylmethyl) ester
CAS Number	129046-87-3[1][2][3]	117014-32-1[4][5][6]
Molecular Formula	C23H25NO6[1][7]	C23H25NO6[4][5]
Molecular Weight	411.46 g/mol [1]	411.5 g/mol [4][5]
Appearance	White powder[1]	Not specified
Purity	≥ 99% (TLC)[1]	Not specified
Storage Conditions	0-8 °C[1]	-20°C for 1 month, -80°C for 6 months (in solution)[5][6]

Applications in Research and Drug Development

Boc-Asp-Ofm is a versatile reagent primarily utilized in:

- Peptide Synthesis: It serves as a crucial building block for the incorporation of aspartic acid residues into synthetic peptides.[1][8] The Boc and Ofm protecting groups offer orthogonal protection strategies, allowing for selective deprotection during the synthesis process.
- Drug Development: This compound plays a significant role in the pharmaceutical industry for the development of novel peptide-based therapeutics.[1]
- Cyclic Peptide Formation: It is instrumental in methodologies aimed at synthesizing cyclic peptides, often facilitating head-to-tail cyclization.

Experimental Protocols

A generalized protocol for the use of **Boc-Asp-Ofm** in solid-phase peptide synthesis (SPPS) is outlined below. This protocol is based on established methodologies in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) using Boc-Asp-Ofm



Resin Preparation:

- Start with a suitable solid support, such as a methylbenzhydrylamine (MBHA) resin.
- Swell the resin in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

First Amino Acid Coupling:

- If **Boc-Asp-Ofm** is not the first amino acid, couple the C-terminal amino acid to the resin.
- For coupling, pre-activate the Boc-protected amino acid using a coupling agent such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.[8]

Boc Deprotection:

- Remove the Boc protecting group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA/DCM).
- Wash the resin thoroughly with DCM and neutralize with a solution of DIPEA in DCM or DMF.

• Boc-Asp-Ofm Coupling:

- Dissolve Boc-Asp-Ofm and a coupling agent (e.g., HBTU) in DMF.
- Add a base (e.g., DIPEA) to the mixture to activate the amino acid.
- Add the activated Boc-Asp-Ofm solution to the deprotected resin-bound peptide.
- Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) with agitation.
- Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test).

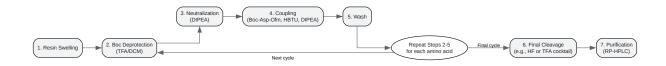
Peptide Chain Elongation:



- Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection:
 - Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Ofm group) using a strong acid cocktail, such as hydrogen fluoride (HF) or a mixture of TFA with scavengers.
- Purification and Analysis:
 - Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Verify the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Workflow and Pathway Visualizations

Diagram 1: Solid-Phase Peptide Synthesis Workflow

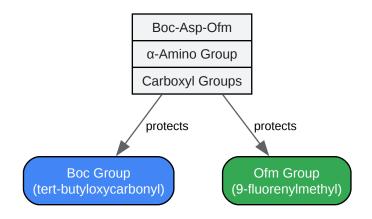


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Caption: General workflow for solid-phase peptide synthesis using **Boc-Asp-Ofm**.

Diagram 2: Logical Relationship of Protecting Groups





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Caption: Protecting groups on the Boc-Asp-Ofm molecule.

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